N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:
- An imidazo[1,2-a]pyrimidine core fused to a phenyl group.
- A benzo[d][1,3]dioxole-5-carboxamide moiety linked via an amide bond.
Properties
Molecular Formula |
C20H14N4O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H14N4O3/c25-19(14-4-7-17-18(10-14)27-12-26-17)22-15-5-2-13(3-6-15)16-11-24-9-1-8-21-20(24)23-16/h1-11H,12H2,(H,22,25) |
InChI Key |
GTHSLHFXAMOFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4 |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,2-a]pyrimidine Core Formation
The imidazo[1,2-a]pyrimidine scaffold is typically constructed using Povarov (aza-Diels–Alder) reactions or cyclocondensation strategies.
Povarov Reaction Protocol
-
Substrates :
-
Conditions :
-
Catalyst: BF₃·Et₂O (1.5 equiv).
-
Solvent: n-Butanol.
-
Temperature: Reflux (120°C).
-
Time: 5 hours.
-
-
Mechanism :
Example :
Reaction of 2-aminopyrimidine with 3-morpholinoacrylonitrile under BF₃·Et₂O catalysis yields 4-aryl-imidazo[1,2-a]pyrimidine with 74% efficiency after oxidation.
Cyclocondensation Method
Functionalization to 4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline
-
Nitration : Introduce a nitro group at the para position of the phenyl ring using HNO₃/H₂SO₄.
-
Reduction : Reduce nitro to amine using H₂/Pd-C in ethanol (25°C, 6 hours).
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc), H₂SO₄ | 0°C, 2 hours | 85 |
| Reduction | H₂ (1 atm), Pd/C | Ethanol, 25°C | 92 |
Synthesis of Benzo[d] dioxole-5-carboxylic Acid Derivative
Preparation of Piperonyl Acid
-
Source : Commercial piperonyl acid or synthesis via oxidation of piperonyl alcohol (KMnO₄, H₂SO₄, 60°C, 4 hours).
Activation as Acid Chloride
-
Reagents : Thionyl chloride (SOCl₂).
-
Conditions : Reflux (70°C, 3 hours).
-
Yield : 95%.
Amide Coupling Reaction
Coupling Protocol
-
Reactants :
-
4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline (1 equiv).
-
Piperonyl acid chloride (1.2 equiv).
-
-
Conditions :
-
Solvent: Dry dichloromethane (DCM).
-
Base: Triethylamine (2 equiv).
-
Temperature: 0°C → room temperature, 12 hours.
-
-
Workup :
Yield : 78–82%.
Alternative Coupling Agents
Optimization and Challenges
Key Parameters
Common Byproducts and Mitigation
-
N-Acylation Side Products : Controlled by slow addition of acid chloride at 0°C.
-
Ring-Opening of Dioxole : Avoid strong acids/bases during coupling.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-b]pyridazine
- Analog : 3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine (MW: 366.4) replaces pyrimidine with pyridazine, altering electron distribution. This modification reduces metabolic stability but improves solubility due to increased polarity .
Imidazo[4,5-d]pyrimidinone Derivatives
- Analog: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () introduces a pyrimido[4,5-d]pyrimidinone ring.
Carboxamide Substituent Variations
Benzo[d][1,3]dioxole vs. Aliphatic Chains
- Target Compound : The benzo[d][1,3]dioxole group contributes to π-π stacking interactions and metabolic resistance due to its electron-donating methoxy groups.
- Analog : N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide () replaces the benzo[d][1,3]dioxole with a hexanamide chain. This aliphatic substitution increases lipophilicity (LogP ~3.5) but may reduce target affinity due to weaker aromatic interactions .
Halogenated and Fluorinated Derivatives
- Analog: N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide () incorporates chloro and trifluoromethyl groups. Halogenation enhances binding affinity (e.g., kinase inhibition) and prolongs half-life by resisting oxidative metabolism .
Pharmacological and Commercial Relevance
- Bioactivity : Compounds like 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine () show marked activity in pain modulation (IC₅₀ < 100 nM), suggesting the target compound’s benzo[d][1,3]dioxole moiety may similarly enhance central nervous system penetration .
- Patent Landscape : highlights imidazo[1,2-a]pyridine derivatives in agrochemical and pharmaceutical patents, underscoring the scaffold’s versatility. For example, tyclopyrazoflor and isocycloseram are commercial insecticides leveraging imidazo-heterocycle motifs .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR). The compound's pharmacological profile will be detailed through case studies and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H16N4O4
- Molecular Weight : 368.37 g/mol
- IUPAC Name : this compound
This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, particularly oncology and inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds containing the benzo[d][1,3]dioxole moiety have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies showed that this compound exhibited cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Apoptosis induction |
| Compound A | HeLa | 15.0 | Cell cycle arrest |
| Compound B | A549 | 12.3 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.
In Vivo Studies
In animal models, the compound demonstrated significant anti-nociceptive activity in the writing reflex test. The effective dose (ED50) was found to be 5.75 mg/kg, indicating its potential for pain management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have indicated that substituents on the imidazo[1,2-a]pyrimidine core can enhance or diminish activity.
Key Findings on SAR
- Substituent Effects : Methyl and halogen substituents on the phenyl ring have been shown to increase COX-2 selectivity.
- Linker Variations : Altering the linker between the imidazo[1,2-a]pyrimidine and benzo[d][1,3]dioxole moieties affects potency and selectivity.
- Ring Modifications : Modifications in the dioxole ring can lead to enhanced anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
